Product packaging for Tryptophanhydroxamate(Cat. No.:CAS No. 5814-96-0)

Tryptophanhydroxamate

Cat. No.: B14741221
CAS No.: 5814-96-0
M. Wt: 219.24 g/mol
InChI Key: LBMAEBPZXXNKMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tryptophanhydroxamate, also known as L-tryptophan hydroxamate, is a hydroxamate derivative of the essential amino acid L-tryptophan. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. This compound has been identified in scientific research as a inhibitor of the enzyme 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase (IspF) from Burkholderia pseudomallei . The IspF enzyme is a key component of the non-mevalonate pathway for isoprenoid biosynthesis, which is a crucial metabolic pathway in some pathogenic bacteria and a potential target for the development of novel anti-infective agents . Structural and biophysical studies have been conducted to characterize its mechanism of inhibition . Furthermore, the tryptophanhydroxamic acid (TrpHA) molecule has been utilized in the field of nanomaterials science as a reducing and stabilizing agent for the synthesis of ultrasmall, blue-emitting gold nanoclusters (Au NCs) . These nanoclusters have demonstrated potential application as sensitive fluorescent sensors for the detection of metal ions such as Cu²⁺ and Fe³⁺ in analytical chemistry . The compound can be synthesized from L-tryptophan methyl ester hydrochloride . Researchers are exploring the properties and applications of this compound in various biochemical and chemical research contexts.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13N3O2 B14741221 Tryptophanhydroxamate CAS No. 5814-96-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5814-96-0

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

2-amino-N-hydroxy-3-(1H-indol-3-yl)propanamide

InChI

InChI=1S/C11H13N3O2/c12-9(11(15)14-16)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13,16H,5,12H2,(H,14,15)

InChI Key

LBMAEBPZXXNKMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NO)N

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Tryptophanhydroxamate

Chemical Synthesis Approaches for Tryptophanhydroxamate

The creation of this compound in a laboratory setting relies on established organic chemistry principles, primarily involving the formation of a hydroxamic acid moiety from a carboxylic acid or its derivative.

Multi-step Synthetic Pathways

The synthesis of this compound is typically achieved through a multi-step sequence starting from either L-tryptophan or D-tryptophan. A common strategy involves the initial protection of the α-amino group of tryptophan to prevent unwanted side reactions. This is often followed by the activation of the carboxyl group to facilitate the subsequent reaction with hydroxylamine (B1172632).

One established method begins with the conversion of N-protected tryptophan to its corresponding methyl ester. For instance, L-tryptophan can be reacted with thionyl chloride in methanol to yield L-tryptophan methyl ester hydrochloride. This intermediate is then treated with a solution of hydroxylamine, often in the presence of a base like sodium hydroxide or potassium hydroxide, to form the desired this compound. The protecting group on the nitrogen, such as a benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc) group, is then removed under appropriate conditions (e.g., hydrogenolysis for Cbz, or acid treatment for Boc) to yield the final product.

Another pathway involves the direct coupling of N-protected tryptophan with hydroxylamine using a coupling agent. Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive such as 1-hydroxybenzotriazole (HOBt) can be used to activate the carboxylic acid, allowing for the efficient formation of the hydroxamate bond. Subsequent deprotection of the amino group provides this compound.

StepStarting MaterialReagentsIntermediate/Product
1L-TryptophanSOCl₂, MethanolL-Tryptophan methyl ester hydrochloride
2L-Tryptophan methyl ester hydrochlorideNH₂OH, NaOHL-Tryptophanhydroxamate

Table 1: Example of a Two-Step Synthesis of L-Tryptophanhydroxamate.

Purification and Yield Optimization in Synthesis

The purification of this compound is critical to remove unreacted starting materials, reagents, and byproducts. A common and effective method for purification is recrystallization. The choice of solvent system is crucial for obtaining high-purity crystals with a good yield. Mixtures of polar solvents like methanol or ethanol with less polar solvents such as diethyl ether or dichloromethane are often employed to achieve the desired solubility characteristics for effective crystallization. The purity of the final product is typically assessed by techniques like melting point determination, thin-layer chromatography (TLC), and spectroscopic methods (NMR, IR, and Mass Spectrometry).

Optimizing the reaction yield involves a systematic investigation of various reaction parameters. Key factors that can be manipulated include:

Reaction Temperature: The temperature can influence the rate of reaction and the formation of side products.

Reaction Time: Monitoring the reaction progress using techniques like TLC is essential to determine the optimal time for completion.

Stoichiometry of Reagents: Adjusting the molar ratios of the reactants, especially the coupling agents and hydroxylamine, can significantly impact the yield.

pH of the reaction mixture: Maintaining an appropriate pH is often crucial for the stability of the reactants and the efficiency of the reaction.

Enantiomeric Synthesis and Characterization (e.g., L- and D-Tryptophanhydroxamate)

The biological activity of this compound is often stereospecific, meaning that the L- and D-enantiomers can have different effects. Therefore, the synthesis of enantiomerically pure forms is of significant importance. The synthetic routes described in section 2.1.1 can be applied to produce either L- or D-Tryptophanhydroxamate by starting with the corresponding enantiomer of tryptophan (L-tryptophan or D-tryptophan).

The characterization of the synthesized enantiomers is essential to confirm their identity and enantiomeric purity. Key analytical techniques employed for this purpose include:

Polarimetry: This technique measures the rotation of plane-polarized light by a chiral molecule in solution. L- and D-enantiomers will rotate the light in equal but opposite directions, and the specific rotation is a characteristic physical property.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful method for separating enantiomers. It utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to different retention times and allowing for their separation and quantification. This method is crucial for determining the enantiomeric excess (ee) of the synthesized product.

EnantiomerStarting MaterialExpected Optical Rotation
L-TryptophanhydroxamateL-TryptophanLevorotatory (-)
D-TryptophanhydroxamateD-TryptophanDextrorotatory (+)

Table 2: Expected Properties of this compound Enantiomers.

Derivatization for Biochemical Probes and Analogues

To investigate the biological targets and mechanisms of action of this compound, researchers often synthesize derivatives that can be used as biochemical probes. These modifications can introduce reporter groups or reactive functionalities without significantly altering the core structure responsible for its biological activity.

One common derivatization strategy is the attachment of a biotin molecule to this compound. Biotin has a high affinity for streptavidin and avidin, which can be exploited for various applications, including affinity chromatography for the purification of target proteins or in pull-down assays to identify binding partners. The synthesis of a biotinylated this compound probe would typically involve reacting an activated form of biotin (e.g., biotin-NHS ester) with the primary amino group of this compound.

Furthermore, the synthesis of this compound analogues, where specific parts of the molecule are altered, is a valuable approach in structure-activity relationship (SAR) studies. For instance, modifications to the indole (B1671886) ring or the amino acid backbone can provide insights into the structural requirements for biological activity and can lead to the development of more potent or selective compounds. These analogues are often synthesized using similar multi-step synthetic strategies as the parent compound, with the modifications introduced at an early stage of the synthesis.

Enzymatic Interactions and Inhibition Mechanisms of Tryptophanhydroxamate

Characterization of Enzyme Inhibitory Properties

The inhibitory properties of tryptophanhydroxamate and its analogues have been investigated against several enzyme families. The presence of the hydroxamate functional group is often crucial for this activity, particularly in enzymes that utilize a metal cofactor in their active site.

Metalloprotease and Metalloenzyme Inhibition

Hydroxamic acid-based compounds are well-documented inhibitors of metalloproteinases, a class of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. nih.gov These enzymes, including matrix metalloproteinases (MMPs), play a significant role in physiological and pathological processes. nih.gov The inhibitory mechanism of hydroxamates typically involves the chelation of the catalytic zinc ion (Zn²⁺) in the active site of the enzyme. nih.gov This interaction blocks the enzyme's activity. nih.gov

While the hydroxamate moiety is a known strong zinc-binding group, leading to high-affinity binding to the active sites of MMPs, specific studies detailing the inhibitory activity of this compound against various metalloproteases are not extensively available in the current scientific literature. nih.gov However, the general mechanism of hydroxamate-based inhibitors suggests that this compound could potentially act as an inhibitor of zinc-containing metalloenzymes. Further research is needed to characterize the specific interactions and determine the inhibitory potency of this compound against different metalloproteases.

Inhibition of 2-Methylerythritol (B1207437) 2,4-Cyclodiphosphate Synthase (IspF) from Bacterial and Parasitic Organisms

The enzyme 2-methylerythritol 2,4-cyclodiphosphate synthase, abbreviated as IspF, is a critical component in the biosynthesis of isoprenoids in the majority of bacteria, some eukaryotic parasites, and the plastids of plant cells. The development of inhibitors targeting IspF is a promising avenue for the creation of new anti-infective agents.

In a study focusing on Burkholderia pseudomallei (Bp) IspF, the inhibitory properties of L-tryptophanhydroxamate were evaluated. It was found that L-tryptophanhydroxamate binds to BpIspF and exhibits inhibitory activity. Specifically, at a concentration of 120 µM, L-tryptophanhydroxamate inhibited the activity of BpIspF by 55%. The study highlighted the critical role of the hydroxamate group in this interaction. When the hydroxamate group was removed, as in the case of L- and D-tryptophan, no detectable binding to the enzyme was observed. This indicates that the interaction between the hydroxamate group and the zinc ion in the active site of IspF is the primary driver of binding.

Interestingly, the stereochemistry of the tryptophan component of the inhibitor had a less pronounced effect on binding affinity. The D-isomer of this compound showed less than a twofold decrease in affinity compared to the L-isomer, suggesting that while stereochemistry plays a role, the hydroxamate-zinc interaction is the dominant factor.

Decarboxylase Enzyme Inhibition (e.g., Histidine Decarboxylase, 3,4-Dihydroxyphenylalanine Decarboxylase)

Ligand-Enzyme Binding Characterization

The characterization of the binding between a ligand and an enzyme is crucial for understanding the mechanism of inhibition and for the development of more potent inhibitors. This often involves the quantitative assessment of binding affinity.

Quantitative Assessment of Binding Affinity (e.g., Dissociation Constants)

The binding affinity of L-tryptophanhydroxamate to Burkholderia pseudomallei IspF (BpIspF) has been quantitatively assessed using isothermal titration calorimetry. This technique provides a comprehensive thermodynamic profile of the binding event, including the dissociation constant (KD), which is a measure of the binding affinity. A lower KD value indicates a higher binding affinity.

The study determined the dissociation constant for the binding of L-tryptophanhydroxamate to BpIspF to be 36 µM. This quantitative measure confirms a direct and measurable interaction between the inhibitor and the enzyme.

Table 1: Binding Affinity of Tryptophan Derivatives to Burkholderia pseudomallei IspF

CompoundDissociation Constant (KD)
L-Tryptophanhydroxamate36 µM
D-TryptophanhydroxamateLess than twofold drop in affinity compared to L-isomer
L-TryptophanUndetectable binding
D-TryptophanUndetectable binding

This table is based on data from the structural and biophysical characterization of the Burkholderia pseudomallei IspF inhibitor L-tryptophan hydroxamate.

Structural Elucidation of Binding Modes (e.g., X-ray Crystallography)

The precise manner in which this compound binds to enzyme active sites has been illuminated by high-resolution X-ray crystallography. A notable example is the structural analysis of L-Tryptophanhydroxamate in complex with the enzyme 2-methylerythritol 2,4-cyclodiphosphate synthase (IspF) from the bacterium Burkholderia pseudomallei (BpIspF). The crystal structure of this complex was determined to a high resolution, providing a detailed atomic-level view of the inhibitor's binding mode nih.gov.

This structural data revealed that L-Tryptophanhydroxamate occupies the enzyme's active site, which normally binds the substrate 2-methylerythritol 2,4-cyclodiphosphate (MECP). The study highlighted a non-traditional binding mode for the hydroxamate group, a common zinc-binding group (ZBG) used in enzyme inhibitors nih.gov. Unlike typical hydroxamate binding where both oxygen atoms coordinate the active site metal ion, in the BpIspF-L-Tryptophanhydroxamate complex, the binding is distinct, showcasing the unique interactions that govern its inhibitory activity nih.gov. This structural elucidation is fundamental to understanding the compound's mechanism of action and provides a template for the rational design of more potent and selective inhibitors targeting this pathway.

Specific Molecular Interactions within Enzyme Active Sites (e.g., Metal Ion Coordination, Hydrogen Bonding Networks, Hydrophobic Interactions)

The inhibitory potency of this compound is defined by a network of specific molecular interactions within the enzyme's active site. Analysis of the BpIspF-L-Tryptophanhydroxamate co-crystal structure reveals a combination of metal coordination, hydrogen bonding, and hydrophobic interactions that stabilize the enzyme-inhibitor complex nih.gov.

Metal Ion Coordination: The BpIspF active site contains a catalytic divalent zinc ion (Zn²⁺), which is crucial for its enzymatic function nih.gov. L-Tryptophanhydroxamate directly interacts with this key metal ion. However, it does so in an atypical fashion for a hydroxamate. Instead of a bidentate coordination where both hydroxamate oxygens bind the zinc, only one of the hydroxamate oxygen atoms forms a direct coordinate bond with the Zn²⁺ ion. This monodentate coordination is a critical feature of its binding mode within this specific enzyme nih.gov.

Hydrogen Bonding Networks: A series of hydrogen bonds further anchor L-Tryptophanhydroxamate within the active site. The hydroxamate group, in addition to its metal coordination, acts as both a hydrogen bond donor and acceptor, forming interactions with the side chains of nearby amino acid residues and structured water molecules. The indole (B1671886) ring's nitrogen atom and the amino group of the tryptophan moiety also participate in hydrogen bonding, creating a robust network that enhances binding affinity nih.govnih.govmdpi.com.

The combination of these interactions explains the observed binding affinity of L-Tryptophanhydroxamate for BpIspF, which was measured to have a dissociation constant (Kᵢ) of 36 µM nih.gov.

Interactive Table: Molecular Interactions of L-Tryptophanhydroxamate in the BpIspF Active Site

Interacting Moiety of this compoundType of InteractionEnzyme Partner(s)
Hydroxamate OxygenMetal Ion Coordination (Monodentate)Catalytic Zn²⁺ ion
Hydroxamate GroupHydrogen BondingAmino acid residues, Water molecules
Indole N-H GroupHydrogen BondingAmino acid residues
Amino GroupHydrogen BondingAmino acid residues
Indole RingHydrophobic InteractionsNonpolar amino acid side chains

Enzymatic Substrate Utilization Studies

This compound as a Substrate in Alkaloid Biosynthesis Research

While this compound is a structural analog of L-tryptophan, specific studies detailing its direct utilization as a substrate in alkaloid biosynthesis are not extensively documented in the scientific literature. Research in this field often employs a strategy known as precursor-directed biosynthesis, where analogs of natural substrates are fed to plant cell cultures or microbial systems to generate novel or "unnatural" natural products nih.gov.

The core principle involves hijacking a native biosynthetic pathway. For instance, in the biosynthesis of terpene indole alkaloids in plants like Catharanthus roseus, the natural pathway starts with the condensation of tryptamine (derived from tryptophan) and secologanin nih.govnih.gov. By providing tryptamine analogs to a culture system where the natural production of tryptamine is suppressed, the subsequent enzymes in the pathway may accept the unnatural precursor, leading to the production of a diverse array of novel alkaloids nih.gov. Given that this compound is an analog of tryptophan, it could theoretically be explored in such a system, first by conversion to the corresponding tryptamine analog, which might then be processed by downstream enzymes like strictosidine synthase. However, published research to confirm and characterize the outcomes of such an experiment is not currently available.

Characterization of Enzymatic Conversion Pathways

The specific enzymatic pathways for the conversion or metabolism of exogenously supplied this compound have not been characterized in detail. For any compound to be utilized by a biosynthetic pathway, it must be recognized and processed by a series of enzymes. The substrate specificity of these enzymes determines whether an analog like this compound can be converted.

Fungal and plant biosynthetic pathways for indole alkaloids, which are derived from tryptophan, are complex and involve a multitude of enzymes, including nonribosomal peptide synthetases (NRPSs), prenyltransferases, and oxidoreductases nih.gov. Each enzyme in a given pathway possesses a unique active site and substrate preference. The introduction of a tryptophan analog with a hydroxamate moiety in place of the carboxylic acid would present a novel chemical entity to these enzymes. The ability of enzymes such as tryptophan decarboxylase (which converts tryptophan to tryptamine) or the adenylation domains of NRPSs to recognize and activate this compound would be the initial, critical steps for its entry into these pathways nih.govnih.gov. Without specific enzymatic assays and metabolic studies using this compound, its potential conversion pathways remain hypothetical.

Structural Activity Relationship Sar Investigations of Tryptophanhydroxamate Analogues

Identification of Essential Structural Moieties for Biological Activity

The biological activity of tryptophanhydroxamate analogues is critically dependent on several structural components that mediate interactions with their target enzymes. The primary moieties essential for activity are the hydroxamate group, the indole (B1671886) ring, and the amino acid backbone.

The hydroxamate group (-CONHOH) is a paramount feature for the biological activity of many of these inhibitors, primarily due to its ability to chelate metal ions, particularly zinc, within the active site of metalloenzymes. ontosight.aiunl.pt This interaction is often the main energetic driver for binding. nih.gov Studies on inhibitors targeting enzymes like 2-methylerythritol (B1207437) 2,4-cyclodiphosphate synthase (IspF) have demonstrated that the removal of the hydroxamate group, as seen in L- and D-tryptophan, results in an undetectable binding affinity. nih.gov However, concerns about the potential for non-specific binding and mutagenicity associated with hydroxamates have spurred the development of alternative zinc-binding groups (ZBGs). mdpi.comnih.gov

The amino acid backbone , including the α-carbon and the methylene (B1212753) group connecting the indole ring, also contributes to the binding affinity. Saturation transfer difference (STD) NMR studies have suggested that the methylene group is a potential site for modification to enhance binding. nih.gov

Table 1: Essential Structural Moieties and Their Roles

Structural Moiety Role in Biological Activity Key Findings
Hydroxamate Group Metal ion chelation in the active site of metalloenzymes. ontosight.aiunl.pt Removal of this group leads to a complete loss of detectable binding to enzymes like IspF. nih.gov
Indole Ring Hydrophobic interactions within the enzyme's binding pocket. nih.gov Modifications can enhance potency by optimizing the fit within the hydrophobic cavity. nih.gov
Methylene Group Contributes to the positioning of the indole ring and overall binding. Identified as a potential site for optimization to improve affinity. nih.gov

Influence of Stereochemistry on Enzymatic Potency and Binding Affinity

The stereochemistry at the α-carbon of this compound has been shown to influence its biological activity, although the extent of this influence can vary depending on the target enzyme.

In the case of IspF, changing the stereochemistry from L-tryptophanhydroxamate to D-tryptophanhydroxamate resulted in a surprisingly small, less than twofold, decrease in binding affinity. nih.gov This suggests that for this particular enzyme, the precise stereochemical configuration is not a dominant factor for binding, or that the D-isomer can adopt a different binding mode that compensates for the change in stereochemistry. nih.gov

Conversely, in other systems, stereochemistry can be a critical determinant of activity. For instance, studies on α-(fluoromethyl)tryptophan analogues as inhibitors of tryptophan hydroxylase and aromatic L-amino acid decarboxylase (AADC) revealed strict stereochemical requirements. The (S)-enantiomer of α-(fluoromethyl)tryptophan was a substrate for tryptophan hydroxylase, while the (R)-enantiomer was not. nih.gov Similarly, the (S)-enantiomer of α-(fluoromethyl)-5-hydroxytryptophan was an irreversible inhibitor of AADC, whereas the (R)-enantiomer showed no inhibitory activity. nih.gov

Investigations into hydroxamate inhibitors of thermolysin have also highlighted the importance of stereochemistry. N-acyl-N-hydroxy-β-amino acid derivatives displayed L-stereospecificity, in contrast to the D-stereochemistry exhibited by corresponding α-amino acid hydroxamates. nih.gov

Table 2: Influence of Stereochemistry on Binding Affinity against Burkholderia pseudomallei IspF

Compound Apparent Dissociation Constant (KD,app) (µM)
L-Tryptophanhydroxamate 29 ± 5
D-Tryptophanhydroxamate Binds with less than a twofold weaker affinity than the L-isomer. nih.gov

(Data sourced from structural and biophysical characterization of the Burkholderia pseudomallei IspF inhibitor L-tryptophan hydroxamate. nih.gov)

Rational Design Strategies for Enhanced Inhibitory Potency and Selectivity

Rational design approaches for this compound analogues have focused on optimizing interactions with the target enzyme to improve potency and selectivity. Key strategies include modifying the indole ring and exploring alternative zinc-binding groups.

Modifications of the Indole Ring and Methylene Group: Structural studies have identified the indole ring and the adjacent methylene group as prime targets for modification. nih.gov The goal of these modifications is to more completely fill the hydrophobic pocket of the target enzyme, thereby increasing binding affinity. For example, in the context of IspF, the indole ring is buried within a hydrophobic pocket, and STD NMR studies have indicated that regions of the indole moiety and the methylene group have lower saturation transfer, suggesting they are not in optimal contact with the protein. nih.gov Therefore, adding substituents to the indole ring or altering the methylene linker could lead to more potent inhibitors.

Development of Non-Hydroxamate Analogues: To address the potential liabilities of the hydroxamate group, such as poor pharmacokinetics and potential for off-target effects, researchers have explored alternative zinc-binding groups. mdpi.com A notable example is the development of tryptophan sulfonamide derivatives as non-hydroxamate inhibitors of TNF-alpha converting enzyme (TACE). nih.gov In these analogues, the hydroxamate is replaced with a sulfonamide group, and structure-activity relationship studies have focused on substitutions on the indole ring to enhance potency and selectivity. nih.gov

Macrocyclization and Peptide Stapling: For peptide-based inhibitors containing tryptophan residues, strategies like macrocyclization can improve their properties. Constraining the peptide's conformation can enhance its binding affinity and pharmacokinetic profile. ub.edu One approach involves the intramolecular coupling of a modified phenylalanine or tyrosine with the indole nucleus of a neighboring tryptophan to create a biaryl linkage. ub.edu

Table 3: Example of Rational Design: Tryptophan Sulfonamide Derivatives as TACE Inhibitors

Compound Modification In Vitro Potency (IC50 against TACE)
12p (a tryptophan sulfonamide derivative) Non-hydroxamate (sulfonamide ZBG) with a 4-methoxybenzyl group on the indole ring. 80 nM nih.gov

(Data sourced from the synthesis and activity of tryptophan sulfonamide derivatives as novel non-hydroxamate TNF-alpha converting enzyme (TACE) inhibitors. nih.gov)

Application of Biophysical and Computational Approaches in SAR Elucidation

A variety of biophysical and computational methods have been instrumental in elucidating the SAR of this compound analogues, providing detailed insights into their binding modes and guiding the design of improved inhibitors.

X-ray Crystallography: High-resolution crystal structures of this compound analogues in complex with their target enzymes have provided a foundational understanding of their binding interactions. For example, the crystal structure of L-tryptophanhydroxamate bound to Burkholderia pseudomallei IspF revealed a non-traditional binding mode where the primary amine, rather than the hydroxamate oxygen, interacts with the active site zinc ion. nih.gov This structural information is invaluable for guiding further inhibitor design. nih.gov Similarly, co-crystal structures of inhibitors with tryptophan hydroxylase have revealed how these compounds fill the tryptophan binding pocket. rcsb.org

Saturation Transfer Difference (STD) NMR: STD NMR is a powerful technique for identifying which parts of a ligand are in close contact with the target protein in solution. For L-tryptophanhydroxamate binding to IspF, STD NMR studies highlighted the protons on the indole ring and the methylene group as having significant saturation transfer, confirming their interaction with the enzyme. nih.gov Regions with lower saturation transfer indicated areas that could be modified to improve binding affinity. nih.gov

Molecular Dynamics (MD) Simulations and Computational Alanine (B10760859) Scanning: Computational approaches, such as MD simulations and free energy calculations, have been used to investigate the dynamic nature of inhibitor binding and to predict binding affinities. nih.gov These methods can provide insights into the conformational changes that occur upon ligand binding and can help to identify key residues involved in the interaction. nih.govnih.gov Computational alanine scanning, where active site residues are computationally mutated to alanine, can be used to probe the energetic contribution of individual residues to the binding of the inhibitor. nih.gov

Table 4: Biophysical and Computational Techniques in this compound SAR

Technique Application Key Insights
X-ray Crystallography Determination of the three-dimensional structure of inhibitor-enzyme complexes. nih.govrcsb.org Revealed a non-traditional binding mode of L-tryptophanhydroxamate with IspF. nih.gov
STD NMR Identification of ligand epitopes in close contact with the protein. nih.gov Confirmed the interaction of the indole ring and methylene group with IspF and suggested sites for modification. nih.gov
Molecular Dynamics (MD) Simulations Simulation of the dynamic behavior of the inhibitor-enzyme complex over time. nih.govnih.gov Provides insights into conformational changes and the stability of binding interactions. nih.gov
Computational Alanine Scanning In silico mutation of active site residues to alanine to assess their contribution to binding. nih.gov Helps to identify critical residues for inhibitor binding and to rationalize SAR data. nih.gov

Role of Tryptophanhydroxamate in Broader Biological Mechanisms and Metabolic Pathways

Interactions within Tryptophan Metabolic Pathways

As an analog of tryptophan, tryptophanhydroxamate is logically positioned to interfere with the metabolic pathways that use tryptophan as a primary substrate. These pathways are critical for the synthesis of neurotransmitters, hormones, and other bioactive compounds.

The biosynthesis of the neurotransmitter serotonin (B10506) and the hormone melatonin (B1676174) begins with the amino acid tryptophan. nih.gov The initial and rate-limiting step is the hydroxylation of tryptophan to 5-hydroxytryptophan (B29612) (5-HTP), a reaction catalyzed by the enzyme Tryptophan Hydroxylase (TPH). wikipedia.orgnih.gov TPH is a biopterin-dependent aromatic amino acid hydroxylase that requires non-heme iron (II) as a cofactor for its catalytic activity. nih.govontosight.ai

This compound, as a structural analog of tryptophan, can act as a competitive inhibitor of TPH. wikipedia.orgnih.gov By occupying the tryptophan-binding site on the enzyme, it prevents the natural substrate from binding, thereby blocking the entire downstream pathway. nih.gov This inhibition effectively halts the production of serotonin and, consequently, melatonin, which is synthesized from serotonin. nih.gov The inhibitory action of compounds at this stage is a key mechanism for modulating serotonin levels in both the periphery and the central nervous system. wikipedia.orgontosight.ai

Table 1: Key Enzymes in Serotonin and Melatonin Biosynthesis

EnzymeSubstrateProductRole
Tryptophan Hydroxylase (TPH)L-Tryptophan5-Hydroxytryptophan (5-HTP)Rate-limiting step in serotonin synthesis wikipedia.org
Aromatic L-amino acid decarboxylase (AADC)5-Hydroxytryptophan (5-HTP)Serotonin (5-HT)Converts 5-HTP to serotonin wikipedia.org
Serotonin N-acetyltransferase (SNAT)SerotoninN-acetylserotoninStep in melatonin synthesis
N-acetylserotonin O-methyltransferase (ASMT)N-acetylserotoninMelatoninFinal step in melatonin synthesis

This table provides an overview of the primary enzymes involved in the conversion of tryptophan to serotonin and melatonin.

The kynurenine (B1673888) pathway is the principal route for tryptophan degradation, accounting for over 95% of its metabolism. wikipedia.org The first and rate-limiting step of this pathway is catalyzed by two distinct heme-containing enzymes: Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO). wikipedia.orgnih.govontosight.ainih.govwikipedia.orgresearchgate.netnih.govnih.gov These enzymes are significant targets in therapeutic areas, particularly in cancer immunotherapy, due to their role in creating an immunosuppressive environment. wikipedia.orgnih.govnih.gov

Given that this compound is a tryptophan analog, it exhibits clear potential for cross-talk with the kynurenine pathway by inhibiting IDO1 and TDO. Inhibitors of these enzymes are often structurally similar to tryptophan. medchemexpress.comfrontiersin.org Research into related compounds, such as diaryl hydroxylamines and hydroxyamidines, shows they can inhibit IDO1 and TDO, suggesting a similar mechanism for this compound. nih.govnih.gov By blocking these enzymes, this compound can prevent the catabolism of tryptophan into kynurenine and its downstream metabolites, which include both neuroprotective and potentially neurotoxic compounds. nih.gov This inhibition represents a critical point of metabolic regulation, shunting tryptophan away from the kynurenine pathway and potentially making it more available for other routes, such as serotonin synthesis, assuming the block on TPH is not absolute.

Tryptophan and its metabolites constitute a large family of indole (B1671886) derivatives that are crucial for physiological function. The formation of these derivatives is tightly regulated by the enzymes that control the major metabolic pathways. This compound serves as a regulator of this process by acting as an inhibitor at the entry points of these pathways.

By inhibiting TPH, IDO1, and TDO, this compound directly reduces the formation of key indole derivatives such as 5-hydroxytryptophan and N-formylkynurenine. wikipedia.orgnih.govnih.gov This has a cascading effect on the production of all subsequent metabolites in these pathways, including serotonin, melatonin, kynurenine, and quinolinic acid. Furthermore, some bacteria in the gut microbiome can metabolize tryptophan using the enzyme tryptophanase to produce indole, which functions as a signaling molecule influencing processes like biofilm formation. nih.gov As a tryptophan analog, this compound could potentially interfere with this process as well, thereby regulating the formation of microbial indole derivatives that can impact host health. nih.gov

Modulation of Metallobiomolecules through Chelation Mechanisms

A key feature of this compound is its hydroxamic acid moiety (-CONHOH). Hydroxamic acids are well-established as potent chelators, or binding agents, of metal ions. nih.gov This ability is central to the compound's mechanism of action, as many of the enzymes it targets are metalloenzymes, which require a metal ion cofactor in their active site to function.

The enzymes TPH (non-heme iron), IDO1 (heme iron), TDO (heme iron), and key enzymes in the MEP pathway like IspF (zinc) are all metalloenzymes. nih.govontosight.ainih.gov The inhibitory action of this compound often proceeds via the chelation of this essential metal ion. By binding tightly to the metal, the hydroxamate group can disrupt the enzyme's catalytic activity. Research on various metalloenzyme inhibitors has shown that while the hydroxamate group provides the metal-binding function, the specificity of the inhibition is determined by the rest of the molecule's structure, which directs it to the active site of a particular enzyme. nih.gov In the case of this compound, the tryptophan body of the molecule provides this specificity for enzymes that process tryptophan.

Interestingly, a high-resolution crystal structure of L-tryptophan hydroxamate bound to the enzyme BpIspF revealed a non-traditional binding mode. In this instance, the compound interacts with the active site zinc ion primarily through its primary amine group, rather than the expected hydroxamate group, highlighting the complex and specific nature of these molecular interactions. nih.gov

Involvement in Isoprenoid Biosynthesis Pathways

Beyond human metabolic pathways, this compound has been identified as an inhibitor of a critical pathway for isoprenoid biosynthesis found in most bacteria, some parasites, and in plant plastids, but not in humans. This makes it a pathway of great interest for the development of new anti-infective agents.

The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway is essential for the synthesis of isoprenoids, a vast class of natural products necessary for survival in many pathogenic organisms. One of the key enzymes in this pathway is 2-methylerythritol (B1207437) 2,4-cyclodiphosphate synthase, known as IspF.

Detailed research has demonstrated that L-tryptophan hydroxamate is an effective inhibitor of the IspF enzyme from the bacterium Burkholderia pseudomallei. nih.gov The L-isomer of the compound was found to be the most potent, binding to the enzyme and inhibiting its activity. nih.gov This inhibition blocks the MEP pathway, which could lead to the death of the pathogen.

Table 2: Research Findings on L-Tryptophan Hydroxamate as an IspF Inhibitor

ParameterFindingSource
Target Enzyme2-methylerythritol 2,4-cyclodiphosphate synthase (IspF) nih.gov
OrganismBurkholderia pseudomallei (Bp) nih.gov
Binding Affinity (K D)36 µM nih.gov
Inhibitory Activity55% inhibition at 120 µM nih.gov
Binding MechanismInteracts with active site zinc ion via primary amine. nih.gov

This table summarizes key findings from the biophysical and structural characterization of L-tryptophan hydroxamate's interaction with the BpIspF enzyme.

This targeted action on the MEP pathway underscores the potential of this compound as a scaffold for developing new classes of antimicrobial drugs. nih.gov

Differentiation from Mammalian Metabolic Pathways

The metabolic pathways of tryptophan in mammals are well-characterized, primarily involving the production of proteins, the neurotransmitter serotonin, and the catabolic kynurenine pathway which leads to the production of compounds like quinolinic acid and nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). nih.govyoutube.com These pathways are crucial for a multitude of physiological functions, including mood regulation, immune responses, and cellular energy metabolism. nih.gov The initial and rate-limiting step in the synthesis of serotonin from tryptophan is catalyzed by the enzyme tryptophan hydroxylase. ontosight.aiontosight.ai

In contrast, the biosynthesis of tryptophan-containing hydroxamates in microorganisms follows a distinct path, often as part of the production of secondary metabolites known as siderophores. Siderophores are high-affinity iron-chelating compounds secreted by microorganisms to scavenge iron from the environment. nih.gov A prime example of a tryptophan-containing siderophore is amonabactin, produced by the bacterium Aeromonas hydrophila. nih.gov

The biosynthesis of amonabactin is a complex process orchestrated by a multi-enzyme system that is fundamentally different from mammalian tryptophan metabolism. It involves a non-ribosomal peptide synthetase (NRPS) system. researchgate.net This enzymatic machinery assembles the siderophore from its constituent parts: 2,3-dihydroxybenzoic acid, lysine, glycine, and either tryptophan or phenylalanine. nih.gov The ability of the NRPS to incorporate either tryptophan or phenylalanine suggests a flexible synthesis pathway that can adapt to the availability of these amino acids. nih.govresearchgate.net This microbial pathway, focused on the synthesis of a specialized metabolite for nutrient acquisition, stands in stark contrast to the primary metabolic and signaling roles of tryptophan in mammals. nih.govyoutube.com

FeatureMammalian Tryptophan MetabolismMicrobial Tryptophan-Hydroxamate Biosynthesis (Amonabactin)
Primary End Products Proteins, Serotonin, Kynurenine pathway metabolitesSiderophores (e.g., Amonabactin)
Key Enzymes/Systems Tryptophan hydroxylase, Indoleamine 2,3-dioxygenaseNon-Ribosomal Peptide Synthetase (NRPS)
Primary Function Neurotransmission, Immune modulation, Energy metabolismIron acquisition
Cellular Location Cytosol, MitochondriaPrimarily cytoplasmic, for extracellular secretion

Role as Signaling Molecule or Influencer of Cellular Processes

While direct evidence for this compound as a signaling molecule is not available, related tryptophan derivatives and the genetic machinery for their synthesis have been shown to influence cellular processes and host-pathogen interactions.

For instance, L-tryptophan itself can interfere with quorum sensing, a form of bacterial cell-to-cell communication that regulates processes like biofilm formation. nih.gov Studies have shown that tryptophan can bind to quorum-sensing proteins, such as AgrA in Staphylococcus aureus, and reduce the expression of quorum-sensing genes. nih.gov Furthermore, tryptophan-containing cyclic dipeptides have also demonstrated anti-quorum sensing activity. nih.gov

More directly related to tryptophan-containing hydroxamate-like molecules, the biosynthetic machinery of the siderophore amonabactin in Aeromonas hydrophila has been implicated in pathogenicity. The gene AmoG, which is essential for amonabactin biosynthesis, appears to play a role in the virulence of this bacterium. mdpi.com Research suggests that A. hydrophila may use amonabactin to modulate the host's Wnt/β-catenin signaling pathway, which is crucial for the integrity of the gut mucosal barrier. By potentially dampening this signaling pathway, the bacterium may enhance its invasiveness. mdpi.com This indicates that while the siderophore's primary role is iron acquisition, its presence, governed by its biosynthetic genes, can have significant downstream effects on host cellular processes, acting as an indirect influencer of cellular signaling.

Interactions with Mineral Surfaces in Biological Systems

The interaction of hydroxamate-containing compounds with mineral surfaces is a well-documented phenomenon, although specific studies on this compound in a biological context are lacking. The hydroxamate group is a strong chelator of metal ions, particularly ferric iron (Fe³⁺). This property is the basis for the function of hydroxamate siderophores in sequestering iron from mineral phases in the environment. nih.gov

In biological systems, microorganisms that produce siderophores release these molecules into their surroundings to bind to iron present on mineral surfaces or within iron-binding proteins of a host. The resulting iron-siderophore complex is then recognized by specific receptors on the microbial cell surface and transported into the cell. This process is a critical strategy for microbial survival in iron-limited environments, including within a host organism where iron is tightly sequestered.

While detailed studies on the specific interaction of this compound with biological mineral surfaces are not available, the fundamental chemistry of the hydroxamate group suggests it would readily interact with iron-rich biominerals.

Exploratory Research on Potential Therapeutic Applications of Tryptophanhydroxamate Pre Clinical Focus

Development of Anti-Infective Agents.nih.govnih.gov

Tryptophanhydroxamate has been a subject of research in the development of novel anti-infective agents, with a particular focus on its activity against specific pathogenic organisms and its mechanism of inhibiting essential microbial biosynthetic pathways.

Research on Pathogenic Organisms.nih.govwikipedia.orgwikipedia.orgnih.gov

Burkholderia pseudomallei: This gram-negative bacterium is the causative agent of melioidosis, a serious disease endemic in Southeast Asia and northern Australia. nih.govwikipedia.org The bacterium is considered a potential bioterrorism agent. nih.gov Research has shown that L-tryptophanhydroxamate can inhibit IspF, an essential enzyme in the methylerythritol phosphate (B84403) (MEP) pathway of B. pseudomallei. nih.gov This pathway is crucial for the synthesis of isoprenoids, which are vital for the bacterium's survival. nih.gov The L-isomer of this compound was found to be the most potent, binding to the B. pseudomallei IspF with a dissociation constant (KD) of 36 µM and inhibiting its activity by 55% at a concentration of 120 µM. nih.gov

Escherichia coli: The MEP pathway, a target of this compound, is also essential in E. coli. nih.gov While specific inhibitory data for this compound against E. coli is not detailed in the provided context, the essentiality of the MEP pathway in this organism suggests it as a potential target. nih.gov Some strains of E. coli have mutations in the tryptophanyl-tRNA synthetase gene, leading to a requirement for tryptophan for growth, which highlights the importance of tryptophan metabolism in this bacterium. nih.gov

Plasmodium falciparum: This protozoan parasite is the deadliest species causing malaria in humans. wikipedia.org The MEP pathway is also essential for the survival of P. falciparum. nih.gov Research has demonstrated that the uptake of L-tryptophan is significantly enhanced in red blood cells infected with P. falciparum, indicating the parasite's high demand for this amino acid. nih.gov Furthermore, tryptophan C-mannosylation, a type of protein modification, is critical for the transmission of P. falciparum to mosquitoes. nih.gov This process stabilizes proteins necessary for the parasite's life cycle, and its disruption inhibits transmission. nih.gov

Strategies for Inhibiting Essential Microbial Biosynthetic Pathways.nih.govnih.gov

The primary strategy for the anti-infective potential of this compound lies in its ability to inhibit essential microbial biosynthetic pathways that are absent in humans.

Inhibition of the MEP Pathway: The methylerythritol phosphate (MEP) pathway is a seven-step process that synthesizes the isoprenoid precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). nih.gov This pathway is indispensable for many pathogenic organisms, including bacteria and parasites, but is not present in humans, making it an attractive target for antimicrobial drug development. nih.gov this compound acts as an inhibitor of IspF, a key enzyme in this pathway. nih.gov

Targeting Tryptophan Biosynthesis: The tryptophan biosynthesis pathway is another critical pathway for bacterial growth that is not found in humans. nih.gov Targeting this pathway offers a promising avenue for the development of new antibiotics. nih.gov While the provided information does not directly link this compound to the inhibition of the entire tryptophan biosynthesis pathway, its structural similarity to tryptophan suggests potential interactions with enzymes in this pathway.

Investigations into Neurological System Modulators.nih.govnih.govnih.govnih.govnih.govmdpi.com

This compound and related tryptophan metabolites are being investigated for their potential to modulate the neurological system, with pre-clinical studies focusing on neurodegenerative diseases and migraine.

Exploration of Tryptophan Metabolites in Migraine Pathomechanisms.nih.govnih.govresearchgate.netencyclopedia.pubmdpi.com

Migraine is a complex neurovascular disorder where tryptophan metabolism appears to play a significant role. nih.govencyclopedia.pub Tryptophan is metabolized through two primary pathways: the serotonin (B10506) pathway and the kynurenine (B1673888) pathway, both of which produce neuroactive molecules that can influence pain processing. nih.govnih.gov

Serotonin Pathway: This pathway leads to the production of serotonin (5-HT), a neurotransmitter involved in trigeminal pain processing. nih.govnih.gov Alterations in tryptophan levels can affect serotonin synthesis, and some studies have shown reduced migraine attacks with increased tryptophan intake. nih.govencyclopedia.pub

Kynurenine Pathway: This pathway produces several neuroactive compounds, including kynurenic acid (KYNA). nih.govnih.gov KYNA has been shown to decrease the overexpression of migraine-related neuropeptides in experimental settings. nih.govnih.gov However, the limited ability of KYNA to cross the blood-brain barrier has prompted the development of synthetic analogs with better pharmacokinetic properties. nih.govnih.gov The kynurenine pathway is now considered a potential target for developing new treatments for neurological diseases. nih.gov

Research into Metabolic Disease Intervention.mdpi.comnih.govnih.gov

Dysregulation of tryptophan metabolism has been linked to several metabolic diseases, including obesity and metabolic syndrome. mdpi.comnih.gov Research is exploring how modulating tryptophan metabolism could offer therapeutic benefits.

Tryptophan metabolites, produced by both the host and the gut microbiota, play a crucial role in regulating inflammation, immune responses, and metabolic functions. nih.gov In metabolic syndrome, an overactivation of the enzyme IDO1, which is involved in the kynurenine pathway, has been observed, leading to increased levels of kynurenine. mdpi.com This suggests that targeting enzymes in the tryptophan metabolic pathways could be a strategy for managing metabolic diseases. nih.gov Studies have shown that tryptophan supplementation can have positive effects in animal models of colitis by restoring the production of aryl hydrocarbon receptor (AhR) ligands by the gut microbiota, which in turn helps to reduce inflammation. mdpi.com

Enzyme Inhibition for Metabolic Pathway Modulation

This compound is investigated in preclinical research for its potential to modulate metabolic pathways through the inhibition of key enzymes. Its structural similarity to the amino acid L-tryptophan allows it to interact with enzymes that use tryptophan as a substrate. The primary focus of this research has been on its effect on Tryptophan Hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin. medchemexpress.comwikipedia.org

The mechanism of inhibition can vary. Kinetic analyses of novel TPH inhibitors that, like this compound, are analogues of tryptophan, show they can act as competitive inhibitors. nih.gov These compounds bind to the active site of the enzyme, specifically the tryptophan binding pocket, thereby competing with the natural substrate, tryptophan. nih.gov This type of inhibition is consistent with the inhibitor's structure occupying the same space as the substrate. nih.gov

Conversely, other compounds have been shown to inhibit TPH via different mechanisms. For instance, benserazide (B1668006) is a competitive inhibitor with respect to the pterin (B48896) cofactor but an uncompetitive inhibitor regarding tryptophan. nih.gov Some inhibitors may also bind to an allosteric site—a site other than the substrate or cofactor binding sites—which suggests a non-competitive mode of action. frontiersin.org this compound's potential lies in its ability to specifically target and inhibit an enzyme like TPH, which catalyzes the first and rate-limiting step in serotonin synthesis from tryptophan. wikipedia.orgnih.gov By blocking this initial step, it can effectively reduce the production of serotonin (5-hydroxytryptamine, or 5-HT). science.gov

The table below summarizes various inhibitors of Tryptophan Hydroxylase and their observed mechanisms of action, providing a framework for understanding the potential action of this compound.

Inhibitor/Compound ClassTarget EnzymeMechanism of InhibitionResearch Context
Novel Tryptophan Analogues TPH1Competitive with L-tryptophan; Uncompetitive with pterin cofactor. nih.govOccupies the tryptophan binding site, preventing substrate binding. nih.gov
Fenclonine (p-CPA) TPHIrreversible inhibitor . medchemexpress.comA selective inhibitor used experimentally to deplete serotonin. medchemexpress.comwikipedia.org
Benserazide TPHCompetitive with tetrahydrobiopterin (B1682763) (cofactor); Uncompetitive with L-tryptophan (substrate). nih.govA decarboxylase inhibitor that also directly inhibits TPH. nih.gov
Omeprazole TPH1 / TPH2Non-competitive with both L-tryptophan and the BH4 cofactor. frontiersin.orgSuggests binding to an allosteric site rather than the active site. frontiersin.org
p-Ethynylphenylalanine TPHCompetitive , reversible inhibitor. medchemexpress.comA potent and selective inhibitor of TPH. medchemexpress.com
6-Fluorotryptophan TPHCompetitive inhibitor. medchemexpress.comAn analogue of tryptophan that disrupts enzyme function. medchemexpress.com

Addressing Tryptophan Metabolism Dysregulation in Metabolic Disorders

Tryptophan metabolism is a critical pathway that influences numerous physiological processes, and its dysregulation is increasingly linked to the pathophysiology of metabolic disorders, including metabolic syndrome (MetS), diabetes, and obesity. nih.govfrontiersin.org Tryptophan is metabolized through three primary routes: the kynurenine pathway, the serotonin pathway, and the indole (B1671886) pathway (mediated by gut microbiota). nih.gov An imbalance in these pathways can lead to chronic inflammation, insulin (B600854) resistance, and oxidative stress, which are hallmarks of metabolic diseases. nih.govnih.gov

In conditions like metabolic syndrome and type 2 diabetes, a notable shift in tryptophan catabolism occurs. Often, there is an upregulation of the kynurenine pathway, driven by inflammatory signals that induce the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). frontiersin.orgnih.govnih.gov This leads to an increased ratio of kynurenine to tryptophan (KYN/TRP), which is positively correlated with markers of metabolic disease such as elevated body mass index (BMI), triglycerides, and uric acid. nih.gov The resulting metabolites from the kynurenine pathway can impair insulin activity and contribute to the disease state. nih.gov

Preclinical research explores the therapeutic potential of modulating these pathways. By inhibiting key enzymes, it may be possible to correct the metabolic imbalance. This compound, as an inhibitor of Tryptophan Hydroxylase (TPH), could potentially address the dysregulation within the serotonin pathway. medchemexpress.com Inhibition of TPH1, the isoform responsible for peripheral serotonin synthesis, is a strategy to reduce excess serotonin that may contribute to gastrointestinal disorders and other peripheral conditions. nih.gov Furthermore, inhibiting enzymes like IDO and TDO is a major focus of research to rebalance (B12800153) the tryptophan-kynurenine pathway and mitigate its negative effects in cancer and inflammatory diseases. nih.govnih.gov The inhibition of IDO1, for example, has been shown in preclinical models to improve insulin sensitivity and reduce chronic inflammation by rewiring tryptophan metabolism. frontiersin.org

The following table details the observed dysregulation of tryptophan metabolites in various metabolic disorders.

Metabolic DisorderObserved Dysregulation in Tryptophan MetabolismKey Enzymes ImplicatedPotential Consequence
Metabolic Syndrome (MetS) Increased levels of kynurenine (KYN), xanthurenic acid (XA); elevated KYN/TRP ratio. nih.govfrontiersin.orgIDO, TDO. frontiersin.orgnih.govChronic inflammation, insulin resistance, increased cardiovascular risk. nih.gov
Type 2 Diabetes Decreased plasma tryptophan and tyrosine; increased kynurenine. nih.govbmj.comIDO, TPH. nih.govImpaired insulin production and activity; increased risk of microvascular complications. nih.govbmj.com
Obesity Shift toward kynurenine pathway and away from indole pathway in the gut. frontiersin.orgIDO1. frontiersin.orgDisruption of intestinal barrier, systemic inflammation, insulin resistance. frontiersin.org
Cardiovascular Disease Altered tryptophan catabolism is associated with increased risk of major coronary events. frontiersin.orgIDO. frontiersin.orgEndotoxemia and chronic inflammation impacting lipid metabolism. frontiersin.org

Herbicide Development Research Based on Microbial Pathway Inhibition

The development of novel herbicides is critical for agriculture to manage weed populations, especially those resistant to existing chemicals. google.com A promising strategy in modern herbicide research is to target essential metabolic pathways in plants and microbes that are absent in animals, ensuring high efficacy and low toxicity to humans and other non-target organisms. google.comannualreviews.org The biosynthesis of essential amino acids, such as tryptophan, is an ideal target because this pathway is vital for plants and bacteria but not for animals, who must obtain these amino acids from their diet. google.commdpi.com

The tryptophan biosynthesis pathway converts chorismate into tryptophan through a series of enzymatic steps that are highly conserved in microorganisms and plants. ebi.ac.uknih.gov Key enzymes in this pathway, such as anthranilate synthase and tryptophan synthase, are attractive targets for herbicide development. google.comnih.gov Anthranilate synthase, which catalyzes the first committed step in the pathway, is subject to feedback inhibition by the final product, tryptophan. frontiersin.orgfrontiersin.org Molecules that mimic tryptophan, like its analogue this compound, could potentially act as potent inhibitors of this enzyme, disrupting the entire pathway and leading to plant death. nih.gov

Research has shown that inhibiting tryptophan synthase is an effective herbicidal mechanism. google.com Furthermore, the gut microbiome of animals can be affected by herbicides that target these pathways, such as glyphosate, which inhibits the shikimate pathway responsible for producing the aromatic amino acids. mdpi.comnih.gov This highlights the potential for compounds that inhibit microbial amino acid synthesis to act as effective herbicides. This compound's role as a tryptophan analogue makes it a candidate for investigation as an inhibitor of microbial tryptophan synthesis for weed control. The lack of a homologous tryptophan synthesis pathway in animals suggests such an herbicide would have a favorable environmental and safety profile. google.com

The table below lists key enzymes in the microbial tryptophan biosynthesis pathway that represent potential targets for herbicide development.

EnzymeAbbreviationFunction in PathwayRationale as a Herbicide Target
Anthranilate Synthase ASCatalyzes the conversion of chorismate to anthranilate, the first step of the pathway. ebi.ac.uknih.govIt is a critical, rate-limiting enzyme subject to feedback inhibition by tryptophan, making it susceptible to tryptophan analogues. nih.govfrontiersin.org
Anthranilate Phosphoribosyltransferase AnPRTCatalyzes the second reaction in the pathway. nih.govInhibition has been explored for antimicrobial purposes, demonstrating its essential nature. nih.gov
Tryptophan Synthase TSCatalyzes the final two steps in tryptophan biosynthesis, producing tryptophan from indole-3-glycerol phosphate. google.comIt is an essential enzyme for the pathway's completion, and its inhibition has been identified as a useful target for herbicides. google.com
3-deoxy-D-arabino-heptulosonate-7-phosphate synthase DAHPSThe first enzyme of the broader shikimate pathway, which produces chorismate. annualreviews.orgInhibition blocks the precursor supply for all three aromatic amino acids (tryptophan, phenylalanine, tyrosine). annualreviews.org

Advanced Research Methodologies and Future Perspectives for Tryptophanhydroxamate Studies

Application of Advanced Biophysical Characterization Techniques in Ligand-Target Studies

The comprehensive understanding of how tryptophanhydroxamate and its derivatives interact with their biological targets is fundamental for rational drug design and development. Advanced biophysical techniques provide invaluable insights into the thermodynamics, kinetics, and structural details of these interactions at a molecular level.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur during the binding of a ligand, such as this compound, to its target protein. malvernpanalytical.com This method provides a complete thermodynamic profile of the binding interaction in a single experiment, including the binding affinity (K_d), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). glycopedia.eu

The principle of ITC involves the incremental titration of a ligand solution into a sample cell containing the target protein, while a sensitive calorimeter measures the minute heat released or absorbed. malvernpanalytical.com The resulting data, plotted as heat change per injection versus the molar ratio of ligand to protein, generates a binding isotherm. This isotherm can be analyzed to determine the key thermodynamic parameters that govern the interaction. glycopedia.eu ITC is a label-free technique, meaning it does not require modification of the interacting molecules, thus preserving their native states. malvernpanalytical.com It has been successfully employed to characterize the kinetics of various enzymes, including human soluble epoxide hydrolase. nih.gov

Table 1: Thermodynamic Parameters Obtainable from Isothermal Titration Calorimetry

ParameterDescriptionSignificance in this compound Studies
Binding Affinity (K_d) The dissociation constant, a measure of the strength of the ligand-target interaction.Determines the concentration of this compound required to achieve a therapeutic effect.
Stoichiometry (n) The number of ligand molecules that bind to a single target molecule.Provides information on the binding mode and the number of available binding sites.
Enthalpy (ΔH) The heat change associated with the binding event, reflecting the formation and breaking of chemical bonds.Indicates whether the binding is driven by favorable enthalpic contributions (e.g., hydrogen bonds, van der Waals forces).
Entropy (ΔS) The change in the degree of disorder of the system upon binding.Reflects changes in conformational freedom and solvent reorganization upon complex formation.

ITC's ability to elucidate the driving forces behind binding makes it an indispensable tool for optimizing the affinity and specificity of this compound-based inhibitors. nih.govfrontiersin.org

Saturation Transfer Difference Nuclear Magnetic Resonance (STD NMR) for Binding Epitope Mapping

Saturation Transfer Difference (STD) Nuclear Magnetic Resonance (NMR) is a versatile and robust ligand-based NMR technique for identifying the binding epitope of a small molecule, like this compound, when it interacts with a macromolecular target. dal.canih.gov This method is particularly useful for studying weak to intermediate binding interactions, which are common in drug discovery. dal.ca

The STD NMR experiment relies on the transfer of saturation from the protein to the bound ligand. nih.gov By selectively irradiating protons of the protein that are far from any ligand signals, this saturation spreads throughout the protein via spin diffusion. dal.ca When a ligand binds to the protein, this saturation is transferred to the ligand's protons that are in close proximity to the protein surface. Upon dissociation, the ligand carries this "memory" of saturation back into the bulk solution, where it can be detected as a decrease in the intensity of its NMR signals. dal.ca The protons of the ligand that show the strongest STD effects are those that are most intimately involved in the binding process, thus revealing the binding epitope. nih.gov

A key advantage of STD NMR is that it does not have an upper size limit for the receptor molecule and can be applied to a broad range of dissociation constants. dal.ca It has been used to study the specific binding of L-tryptophan to human serum albumin. nih.gov

Table 2: Key Information Provided by STD NMR in this compound Research

InformationDescriptionRelevance to this compound
Binding Epitope The specific atoms or functional groups of the ligand that are in direct contact with the target protein.Guides the chemical modification of this compound to enhance binding affinity and selectivity.
Ligand Screening The ability to test mixtures of compounds to identify which ones bind to the target.Accelerates the discovery of new this compound derivatives with desired binding properties.
Specificity Assessment By comparing STD spectra with and without a known inhibitor, the specificity of the interaction can be determined. nih.govConfirms that this compound binds to the intended target site.

Surface Plasmon Resonance (SPR) for Kinetic Binding Analysis

Surface Plasmon Resonance (SPR) is a real-time, label-free optical biosensor technology used to measure the kinetics of biomolecular interactions. nih.gov It provides detailed information on the association (k_on) and dissociation (k_off) rate constants of a ligand binding to a target immobilized on a sensor surface. nih.gov

In an SPR experiment, one of the interacting partners (e.g., the target protein) is immobilized on a sensor chip with a thin gold film. nsf.govnycu.edu.tw A solution containing the other partner (e.g., this compound) is then flowed over the surface. The binding of the ligand to the immobilized target causes a change in the refractive index at the sensor surface, which is detected as a shift in the angle of minimum reflectivity of polarized light. This change is proportional to the mass of the bound ligand and is recorded in a sensorgram, a plot of the SPR signal versus time. nih.gov

From the sensorgram, the association and dissociation rates can be determined. The ratio of k_off to k_on gives the equilibrium dissociation constant (K_d), providing a measure of the binding affinity. nih.gov SPR is a highly sensitive technique that can be used to analyze a wide range of interactions, from weak to strong binding affinities. nih.gov

Table 3: Kinetic Parameters from Surface Plasmon Resonance

ParameterDescriptionImportance for this compound Studies
Association Rate Constant (k_on) The rate at which the ligand binds to the target.Provides insights into how quickly this compound can find and bind to its target.
Dissociation Rate Constant (k_off) The rate at which the ligand dissociates from the target.A key determinant of the duration of the biological effect of this compound.
Equilibrium Dissociation Constant (K_d) The ratio of k_off to k_on, indicating the affinity of the interaction.A fundamental parameter for comparing the potency of different this compound derivatives.

Development and Optimization of High-Throughput Screening Assays

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large libraries of chemical compounds to identify potential drug candidates. danaher.com The development and optimization of robust and sensitive HTS assays are crucial for discovering novel this compound-based inhibitors.

HTS assays are typically performed in a multi-well plate format (e.g., 96, 384, or 1536 wells) and rely on automated liquid handling, sensitive detectors, and sophisticated data analysis software. danaher.com Fluorescence-based assays are a popular choice for HTS due to their high sensitivity and suitability for automation. For instance, a high-throughput fluorescence assay has been developed to determine the activity of tryptophan halogenases, enzymes that catalyze the halogenation of tryptophan. nih.gov This assay utilizes a Suzuki-Miyaura cross-coupling reaction to form a fluorescent aryltryptophan, allowing for the quantitative monitoring of enzyme activity in crude cell lysates. nih.gov

Another example is a fluorescence-based HTS assay for the tryptophan-catabolizing enzymes indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO). nih.gov This assay employs a chemical probe that reacts specifically with the product of the enzymatic reaction to generate a fluorescent signal. nih.gov The suitability of such assays for HTS was demonstrated by screening a library of 87,000 compounds. nih.gov

The optimization of HTS assays for this compound studies involves several key considerations:

Assay Miniaturization: Reducing the assay volume to conserve reagents and increase throughput.

Reagent Stability: Ensuring that all assay components are stable under the screening conditions.

Signal-to-Background Ratio: Maximizing the signal generated by true hits while minimizing background noise.

Z'-Factor: A statistical parameter used to assess the quality and robustness of an HTS assay.

Methodologies for Qualitative and Quantitative Research Synthesis in this compound Studies

Qualitative synthesis methods, such as narrative reviews and thematic analysis, can be used to identify key themes, concepts, and research gaps in the this compound literature. These methods are particularly useful for exploring the breadth and depth of the existing research and for generating new hypotheses.

Quantitative synthesis, primarily through meta-analysis, involves the statistical combination of results from multiple independent studies. This approach can provide a more precise estimate of the effect of this compound on a particular outcome and can help to identify sources of heterogeneity between studies. For a meta-analysis to be valid, the included studies must be sufficiently similar in terms of their design, population, intervention, and outcome measures.

A crucial aspect of both qualitative and quantitative synthesis is the development of robust analytical methods for the detection and quantification of this compound and its metabolites in biological samples. A quantitative and semi-quantitative targeted method using ultrahigh-performance liquid chromatography coupled to a quadrupole Orbitrap tandem mass spectrometer has been developed for the analysis of tryptophan metabolites and related compounds in human and murine tissues. rsc.org This method, based on protein precipitation for sample preparation, allows for the accurate measurement of a range of metabolites with low limits of quantification. rsc.org

Identification of Novel Enzymatic Targets and Underexplored Biological Activities

While much of the research on this compound has focused on its known targets, there is significant potential for the discovery of novel enzymatic targets and the exploration of previously unknown biological activities.

Tryptophan metabolism is a complex and versatile area, offering multiple potential targets for pharmacological intervention. nih.gov Enzymes involved in the various tryptophan metabolic pathways, such as tryptophan hydroxylase, indoleamine 2,3-dioxygenase, and tryptophan 2,3-dioxygenase, are all potential targets for this compound and its derivatives. nih.govnih.gov For example, a novel series of non-hydroxamate tryptophan sulfonamide derivatives has been identified as inhibitors of TNF-alpha converting enzyme (TACE), highlighting the potential for discovering inhibitors of enzymes outside the classical tryptophan metabolic pathways. nih.gov

Furthermore, microbiome-derived tryptophan metabolites have been shown to exhibit agonist and antagonist activities at the aryl hydrocarbon receptor (AHR), suggesting that this compound could potentially modulate AHR-mediated responses. nih.gov The identification of novel targets can be facilitated by a variety of approaches, including:

Chemical Proteomics: Using chemical probes based on the this compound scaffold to identify binding partners in complex biological systems.

Phenotypic Screening: Screening this compound and its derivatives in cell-based or whole-organism assays to identify compounds with interesting biological activities, followed by target deconvolution to identify the molecular target.

In Silico Target Prediction: Using computational methods to predict potential protein targets for this compound based on its chemical structure.

The exploration of underexplored biological activities of this compound could lead to the discovery of new therapeutic applications for this versatile compound.

Computational Chemistry and Molecular Dynamics Simulations in Mechanistic Elucidation

Computational chemistry and molecular dynamics (MD) simulations have become indispensable tools for understanding the molecular interactions that govern the biological activity of enzyme inhibitors like this compound. These advanced research methodologies provide atomic-level insights into the dynamic behavior of ligand-protein complexes, which is often unattainable through experimental techniques alone. By simulating the complex interplay of forces and motions, researchers can elucidate binding mechanisms, rationalize structure-activity relationships (SAR), and guide the design of next-generation inhibitors with improved potency and selectivity.

The application of these computational approaches to this compound and related enzyme systems has been particularly revealing. For instance, studies on enzymes that bind tryptophan or its derivatives demonstrate how MD simulations can map conformational dynamics and active site interactions. nih.govchemrxiv.org Such simulations are crucial for understanding how an enzyme accommodates its ligand and the subtle structural changes that occur upon binding.

A significant breakthrough in understanding this compound's mechanism of action came from structural and biophysical studies of its complex with 2-methylerythritol (B1207437) 2,4-cyclodiphosphate synthase (IspF) from Burkholderia pseudomallei (BpIspF), an essential enzyme in bacteria. nih.gov High-resolution crystal structures, complemented by computational analysis, revealed a novel binding mode for the hydroxamate group. nih.gov Traditionally, hydroxamic acids are expected to chelate the active site metal ion via their carbonyl and hydroxyl oxygens. However, in the BpIspF complex, L-Tryptophanhydroxamate adopts a non-traditional conformation. nih.gov

Elucidation of Binding Mode:

Molecular modeling based on the crystal structure of the L-Tryptophanhydroxamate/BpIspF complex shows that the ligand's primary amine, rather than the hydroxamate moiety, directly interacts with the active site zinc ion. nih.gov The indole (B1671886) group of the tryptophan side chain settles into a hydrophobic pocket, while the hydroxamate group forms key hydrogen bonds with active site residues. nih.gov This detailed picture of the binding interactions is fundamental to elucidating the inhibitory mechanism.

MD simulations can further explore the stability of these interactions over time. By simulating the protein-ligand complex in a solvated environment, researchers can observe the flexibility of both the ligand and the protein, identifying key residues that stabilize the bound state. nih.govnih.gov For example, simulations can calculate the binding free energy, breaking it down into contributions from different types of interactions (van der Waals, electrostatic), to pinpoint which forces are most critical for affinity. nih.gov While specific MD simulations detailing the dynamics of the this compound-BpIspF complex are not extensively published, the principles are well-established from studies on similar systems. nih.govnih.gov

Implications for Structure-Activity Relationship (SAR) and Future Design:

Computational studies are pivotal in translating structural information into predictive SAR models. By understanding precisely how this compound binds, researchers can hypothesize how modifications to its structure will affect its inhibitory activity. The structural analysis of the BpIspF complex suggested that the methylene (B1212753) group and the indole ring are prime targets for chemical modification to enhance binding potency. nih.gov

Computational techniques like computational alanine (B10760859) scanning can be used to predict the impact of mutating active site residues on inhibitor binding. nih.gov This method systematically replaces active site residues with alanine in a computer model to quantify their contribution to the binding energy, thereby highlighting the most critical interactions for ligand affinity. nih.gov

Furthermore, computational studies on other hydroxamate-based inhibitors have underscored the importance of conformational freedom. For a series of lipophilic hydroxamates, computational analysis demonstrated that the rotational freedom of the side chain containing the hydroxamate was crucial for high potency. nih.gov This principle is directly applicable to this compound, where the flexibility of the molecule allows it to adopt the optimal conformation for binding within the constraints of the active site. Future computational work could involve MD simulations to explore the conformational landscape of this compound analogs, predicting which modifications would maintain the necessary flexibility for potent inhibition while potentially improving other properties.

Q & A

Q. What are the established protocols for synthesizing tryptophanhydroxamate derivatives, and how can batch-to-batch consistency be ensured in experimental settings?

this compound synthesis typically involves coupling tryptophan with hydroxamate groups via carbodiimide chemistry or enzymatic pathways. For batch consistency, researchers should employ rigorous quality control (QC) measures such as mass spectrometry (MS) and high-performance liquid chromatography (HPLC) to verify purity and structural integrity . Advanced QC, including peptide content analysis and TFA removal (<1%), is recommended for sensitive assays requiring precise concentrations. Structural validation via 13C-NMR spectroscopy is critical for confirming hydroxamate-specific configurations .

Q. How can researchers characterize the molecular interactions of this compound with target enzymes (e.g., Dxr in Plasmodium)?

X-ray crystallography and molecular docking simulations are primary methods for elucidating binding modes. For example, studies on hydroxamate inhibitors of 1-deoxy-D-xylulose-5-phosphate reductoisomerase (Dxr) revealed displacement of a key tryptophan residue in the enzyme’s active site, altering flap structures and inhibiting substrate binding . Pairing crystallographic data with kinetic assays (e.g., IC50 measurements) provides mechanistic insights into inhibition efficacy.

Q. What analytical techniques are recommended for quantifying hydroxamate content in biological samples?

Hydroxamate quantification often employs colorimetric assays (e.g., ferric chloride method) or advanced techniques like liquid chromatography-mass spectrometry (LC-MS). For plant or microbial samples, organ-specific extraction protocols must be optimized due to variations in hydroxamate distribution (e.g., roots vs. leaves) . NMR spectroscopy is indispensable for structural confirmation in purified siderophores or synthetic derivatives .

Advanced Research Questions

Q. How can computational modeling optimize this compound-based enzyme inhibitors for enhanced binding affinity and selectivity?

Machine learning algorithms, such as the Automated Recommendation Tool (ART), integrate experimental data (e.g., enzyme kinetics, structural parameters) to predict optimal modifications. For instance, ART-trained models improved tryptophan production in yeast by 106% through pathway optimization . For inhibitor design, molecular dynamics (MD) simulations can identify stabilizing interactions (e.g., hydrogen bonds, hydrophobic packing) and guide residue-specific mutations .

Q. What strategies resolve contradictions in literature regarding hydroxamate bioactivity across different experimental systems?

Discrepancies often arise from variations in organ age, microbial strains, or assay conditions. A meta-analysis approach, combining datasets from multiple studies, can isolate confounding variables (e.g., pH, co-solvents). For example, maize hybrids showed organ-specific hydroxamate content, necessitating standardized protocols for cross-study comparisons . Bayesian statistical frameworks are also useful for quantifying uncertainty in conflicting data .

Q. How can researchers design experiments to evaluate the thermostability of this compound-processing enzymes (e.g., tryptophan monooxygenases)?

Semi-rational enzyme engineering, guided by MD simulations and sequence alignment, identifies mutation hotspots for thermostability. In one study, mutations increasing regional hydrophobicity and hydrogen bonding improved thermostability without compromising catalytic efficiency . Differential scanning calorimetry (DSC) and accelerated stability assays (e.g., 4°C vs. 37°C incubations) validate these improvements experimentally.

Q. What methodologies address gaps in understanding the role of this compound in microbial iron acquisition?

Iron-limited growth assays coupled with siderophore knockout strains (e.g., Pseudomonas fluorescens) can delineate hydroxamate-specific iron uptake pathways. 13C-labeled hydroxamates tracked via NMR or isotopic tracing reveal metabolic flux under iron-deprived conditions . Comparative genomics further identifies conserved biosynthetic gene clusters (e.g., sid genes) across microbial taxa.

Methodological Frameworks

Q. How should researchers formulate hypotheses when investigating this compound’s role in novel biological pathways?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align questions with unmet needs. For example:

  • Novelty : "Does this compound modulate quorum sensing in Pseudomonas via iron chelation?"
  • Feasibility : Prioritize assays with established protocols (e.g., LC-MS for metabolite profiling) .

Q. What statistical approaches are optimal for analyzing dose-response data in hydroxamate inhibition studies?

Non-linear regression models (e.g., Hill equation) quantify IC50 and cooperativity coefficients. Bootstrapping or Monte Carlo simulations assess parameter uncertainty, particularly in low-replicate experiments . For multi-variable systems (e.g., enzyme-substrate-inhibitor complexes), global fitting algorithms reconcile kinetic and structural data .

Data Management and Reproducibility

Q. How can researchers ensure reproducibility in this compound studies amid batch-to-batch variability?

Publish detailed synthetic protocols, including reaction temperatures, solvent ratios, and QC thresholds (e.g., HPLC purity >95%). Publicly share raw NMR/MS spectra and crystallization datasets in repositories like Zenodo or Protein Data Bank . Collaborative inter-lab validation studies further mitigate variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.